molecular formula C19H21ClO5 B12138824 ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B12138824
M. Wt: 364.8 g/mol
InChI Key: YOKYDMWSASIKGE-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves several steps. One common method includes the reaction of 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid with 2-chloroprop-2-en-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl bromoacetate under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The chloropropenyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its combination of a chromene core with a chloropropenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H21ClO5

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 3-[7-(2-chloroprop-2-enoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C19H21ClO5/c1-5-23-17(21)9-7-15-12(3)14-6-8-16(24-10-11(2)20)13(4)18(14)25-19(15)22/h6,8H,2,5,7,9-10H2,1,3-4H3

InChI Key

YOKYDMWSASIKGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=C)Cl)C)OC1=O)C

Origin of Product

United States

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